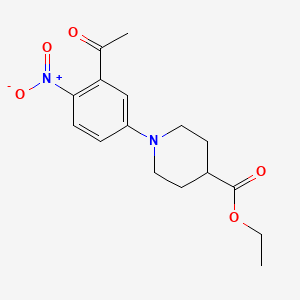
N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound known for its diverse applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the sec-Butylthio Group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.
Attachment of the 2,6-Diethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.
Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to ring-opened products or alcohol derivatives.
Substitution: The aromatic rings and the triazole moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or azido derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in agrochemicals due to its bioactive properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathways Involved: Common pathways include inhibition of metabolic enzymes or modulation of signaling cascades involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
- N-((5-(tert-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- N-((5-(sec-butylthio)-4-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Comparison:
- Structural Differences: Variations in the alkylthio or phenyl substituents.
- Chemical Properties: Differences in solubility, reactivity, and stability.
- Biological Activity: Unique binding affinities and specificities for molecular targets, leading to different biological effects.
N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its specific substituent pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-6-17(4)32-25-28-27-22(16-26-24(30)20-12-14-21(31-5)15-13-20)29(25)23-18(7-2)10-9-11-19(23)8-3/h9-15,17H,6-8,16H2,1-5H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGWRJCOUANCQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)





![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)



